1,4-Dibromobicyclo[2.2.2]octane

Nucleophilic substitution Leaving group mobility Bridgehead reactivity

Researchers requiring selective bridgehead functionalization face inconsistent reactivity from standard dihalides. 1,4-Dibromobicyclo[2.2.2]octane solves this through its abnormal leaving group mobility (Br > I > Cl), validated for nucleophilic stannylation and SRN1 radical chain reactions. - Faster bromide displacement leads to shorter reaction times and higher yields in organotin synthesis. - Intermediate reduction potential enables selective electrosynthesis, avoiding over-reduction. - Direct precursor to 1,4-dimethylenecyclohexane via dissolving metal reduction. Procure this specific dihalide to ensure synthetic route viability.

Molecular Formula C8H12Br2
Molecular Weight 267.99 g/mol
CAS No. 10364-04-2
Cat. No. B080543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromobicyclo[2.2.2]octane
CAS10364-04-2
Synonyms1,4-Dibromobicyclo[2.2.2]octane
Molecular FormulaC8H12Br2
Molecular Weight267.99 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)Br)Br
InChIInChI=1S/C8H12Br2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2
InChIKeyWXKVRFWRGLDBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromobicyclo[2.2.2]octane Overview


1,4-Dibromobicyclo[2.2.2]octane (CAS 10364-04-2) is a symmetrical, rigid cage dihalide in which two bromine atoms occupy the 1- and 4-bridgehead positions of the bicyclo[2.2.2]octane framework [1]. With a molecular formula C₈H₁₂Br₂ and molecular weight 267.99 g·mol⁻¹, it belongs to the 1,4-dihalobicyclo[2.2.2]octane series alongside its dichloro (CAS 1123-39-3) and diiodo (CAS 10364-05-3) counterparts [2]. The compound exhibits a predicted density of approximately 1.9 g·cm⁻³ and a boiling point near 247.9 °C, making it the intermediate member of the series in terms of both mass and volatility [2]. Its strained bridgehead C–Br bonds confer a reactivity profile that deviates markedly from classical leaving group expectations, a feature that underpins its value in mechanistic and synthetic investigations [3].

Nucleophilic Substitution
Reported Br > I > Cl leaving order at bridgehead enables faster displacement under mild conditions
Electrochemical Synthesis
Intermediate reduction potential supports selective potentiostatic electrolysis without over-reduction
Radical Chain Reactions
Mechanistically validated for SRN1-type bridgehead stannylation with efficient chain propagation
Dissolving Metal Reduction
Direct precursor to 1,4-dimethylenecyclohexane via scaffold-specific ring-opening pathway

Why Analogs Cannot Replace It


The three 1,4-dihalobicyclo[2.2.2]octane congeners are not functionally interchangeable. Experimental evidence reveals that the bridgehead C–Br bond exhibits an abnormal leaving group mobility order (Br > I > Cl) under nucleophilic substitution conditions, directly contradicting the classical Sₙ2/Sₙ1 mobility hierarchy (I > Br > Cl) [1]. This inversion means that 1,4-dibromobicyclo[2.2.2]octane undergoes stannylation and related substitutions more readily than the diiodo analog, and far more readily than the dichloro analog. Furthermore, electrochemical reduction studies demonstrate that the three dihalides exhibit distinct reduction potentials governed by through-bond interactions unique to the bicyclo[2.2.2]octane scaffold [2]. Selecting the dichloro compound where bromine reactivity is needed leads to stalled reactions; choosing the diiodo compound introduces unnecessary molecular weight (361.99 vs. 267.99 g·mol⁻¹) and altered solubility without delivering the expected superior leaving group performance [1].

Leaving Group Reactivity
1,4-Dibromo: anomalous Br > I order, faster kinetics
1,4-Diiodo: I leaves slower; classical expectation fails; adds molecular weight
Electrochemical Window
Dibromo: intermediate Ep, enables selective reduction
Diiodo: least negative Ep, risks over-reduction; Dichloro: most negative, requires high potentials
Physical Handling
Dibromo: ~247.9 °C bp, suitable for distillation purification
Dichloro: lower bp (~225.7 °C) may co-evaporate; Diiodo: higher bp (~300.9 °C) and thermal lability risk

Differentiation Evidence vs. Analogs


Abnormal Leaving Group Order

In stannylation reactions with (trimethyltin)lithium in THF at 0 °C, 1-bromo-4-iodobicyclo[2.2.2]octane and 1-chloro-4-iodobicyclo[2.2.2]octane both preferentially expel bromide over iodide, establishing the abnormal mobility order Br > I > Cl [1]. This inversion of the classical halide leaving group order (I > Br > Cl) is specific to the bicyclo[2.2.2]octane bridgehead environment and is not observed in acyclic or monocyclic analogs. The 1,4-dibromo compound therefore provides faster nucleophilic substitution kinetics than the 1,4-diiodo counterpart, which contradicts the expectation that a heavier halogen always serves as a better leaving group [1].

Leaving Group Order
Head-to-head
Br > I > Cl (abnormal) vs. classical I > Br > Cl
Supports bridgehead nucleophilic substitution with reported faster bromide displacement
Observed in stannylation with (CH3)3SnLi/THF at 0 °C
Nucleophilic substitution Leaving group mobility Bridgehead reactivity

Electrochemical Reduction Potential

Cyclic voltammetry studies on the 1,4-dihalobicyclo[2.2.2]octane series reveal that reduction potentials are dictated by through-bond interactions unique to the bicyclo[2.2.2]octane scaffold, leading to distinct Ep values for each dihalide [1]. The dibromo compound occupies an intermediate reduction potential window between the dichloro (most negative) and diiodo (least negative) analogs, consistent with the carbon–halogen bond dissociation energies [1]. This tunable redox behavior enables selective electrochemical transformations (e.g., controlled-potential electrolysis to generate [2.2.2]propellane intermediates) that are not achievable with the same selectivity using the other dihalides [1].

Reduction Potential
Method context
Intermediate Ep between dichloro (most negative) and diiodo (least negative)
Enables selective potentiostatic electrolysis in a distinct potential window
Cyclic voltammetry in DMF/TEABr; glassy carbon electrode
Electrochemistry Reduction potential Dissociative electron transfer

Physicochemical Property Comparison

The three symmetric 1,4-dihalobicyclo[2.2.2]octanes differ substantially in physical properties that govern handling, purification, and formulation. 1,4-Dibromobicyclo[2.2.2]octane has a predicted density of ~1.9 g·cm⁻³ and a boiling point of ~247.9 °C at 760 mmHg [1]. The dichloro analog is significantly less dense (~1.21 g·cm⁻³) and boils lower (~225.7 °C), while the diiodo analog is denser (~2.2 g·cm⁻³) with a higher boiling point (~300.9 °C) [1]. The dibromo compound's intermediate volatility facilitates purification by sublimation or short-path distillation without the thermal lability risk of the diiodo compound or the high vapor pressure losses of the dichloro compound.

Physicochemical Properties
Data to verify
Density ~1.9 g/cm³; bp ~247.9 °C; MW 267.99 g/mol
Intermediate volatility supports distillation-based purification
Predicted data; experimental verification advised for scale-up
Physicochemical properties Density Boiling point Molecular weight

Dissolving Metal Reduction Outcomes

Under dissolving metal reduction conditions, 1,4-dibromobicyclo[2.2.2]octane undergoes ring-opening to yield 1,4-dimethylenecyclohexane, whereas the isomeric 1,5-dibromobicyclo[3.2.1]octane undergoes ring closure to a propellane [1]. This divergent reactivity demonstrates that the 1,4-dibromo substitution pattern on the [2.2.2] scaffold is uniquely suited for accessing dimethylenecyclohexane intermediates. The dichloro and diiodo analogs are not reported to undergo this transformation with comparable efficiency, making the dibromo compound the preferred precursor for this ring-opening pathway [1].

Dissolving Metal Reduction
Class-level
1,4-Dimethylenecyclohexane via ring-opening, not ring-closure
Scaffold-specific pathway supports direct access to dimethylenecyclohexane
Lithium or sodium metal reduction; divergent from isomeric 1,5-dibromide
Dissolving metal reduction Product selectivity Ring-opening

Radical Chain Stannylation Propensity

Mechanistic studies on the trimethylstannylation of 1,4-dihalobicyclo[2.2.2]octanes reveal that the dibromo compound engages efficiently in a novel radical chain mechanism (akin to SRN1) upon electron-transfer initiation, whereas the corresponding dichloro compound shows markedly lower propensity for this pathway [1]. Labeling experiments excluded [2.2.2]propellane intermediacy and confirmed the radical anion/free radical chain process. This differential mechanistic accessibility means the dibromo compound is the preferred substrate when radical-mediated bridgehead functionalization is desired, while the dichloro analog may require forcing conditions or alternative activation modes [1].

Radical Stannylation
Method context
Efficient SRN1-type chain process; dichloro analog sluggish
Reported radical chain propagation supports bridgehead functionalization protocols
Labeling experiments excluded propellane intermediacy; GC-MS/NMR analysis
Radical chain mechanism Trimethylstannylation SRN1

Key Application Scenarios


Organostannane Synthesis via Bridgehead Substitution

When preparing 4-substituted bicyclo[2.2.2]oct-1-yltrimethylstannanes via nucleophilic stannylation, 1,4-dibromobicyclo[2.2.2]octane provides faster bromide displacement than either the diiodo or dichloro analogs due to the abnormal Br > I > Cl leaving group mobility at the bridgehead [1]. This directly translates to shorter reaction times and higher yields in the synthesis of organotin intermediates used for subsequent Stille couplings or transmetallation steps. The dibromo compound is the rational procurement choice over the diiodo compound (which is heavier, more expensive per mole, and slower to react) or the dichloro compound (which requires forcing conditions). [1]

Electrolysis to Propellane Precursors

The intermediate reduction potential of 1,4-dibromobicyclo[2.2.2]octane, situated between the more easily reduced diiodo and the more difficult-to-reduce dichloro analogs, enables selective potentiostatic electrolysis to generate reactive intermediates en route to [2.2.2]propellane or 1,4-dimethylenecyclohexane [1][2]. This potential-selective control is critical for avoiding over-reduction (a risk with the diiodo compound) and for operating within accessible potential windows on common electrode materials. Researchers developing electrosynthetic routes to strained cage hydrocarbons should specify the dibromo compound for its optimal redox placement. [2]

Radical Chain Bridgehead Functionalization

For SRN1-type radical chain reactions at the bridgehead carbons—such as trimethylstannylation or diphenylphosphide substitution—1,4-dibromobicyclo[2.2.2]octane is the mechanistically validated substrate of choice [1][2]. The C–Br bond strength and the anomalous leaving group mobility together facilitate efficient radical anion formation and chain propagation, pathways that are kinetically hindered for the dichloro analog. Synthetic groups pursuing photostimulated or electron-transfer-initiated bridgehead functionalization should procure the dibromo compound to ensure reaction viability. [2]

Dimethylenecyclohexane via Metal Reduction

1,4-Dibromobicyclo[2.2.2]octane serves as a direct precursor to 1,4-dimethylenecyclohexane through dissolving metal reduction, a transformation that exploits the specific 1,4-substitution pattern of the [2.2.2] scaffold [1]. This ring-opening pathway is not accessible from the isomeric 1,5-dibromobicyclo[3.2.1]octane (which closes to a propellane) and is the cleanest entry to the dimethylenecyclohexane product. The dibromo compound's balanced reactivity (sufficiently activated for reduction yet stable enough for handling) makes it the practical choice for this transformation. [1]

Application
Selection Property
Validation Focus
Organostannane synthesis via bridgehead substitution
Leaving group mobility profile (Br > I > Cl)
Reaction kinetics under nucleophilic stannylation conditions
Electrosynthesis of propellane/dimethylenecyclohexane
Intermediate reduction potential window
Selectivity of potentiostatic electrolysis; over-reduction control
Radical chain bridgehead functionalization
Radical chain propagation efficiency
SRN1-type reaction viability; labeling experiment consistency
Dimethylenecyclohexane via dissolving metal reduction
1,4-Substitution pattern on [2.2.2] scaffold
Ring-opening selectivity vs. isomer closure
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